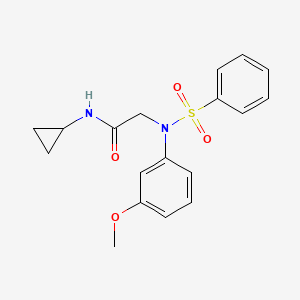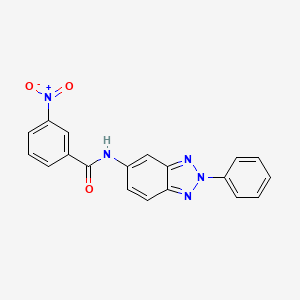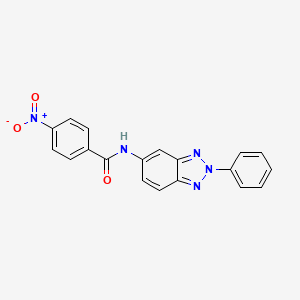
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
描述
N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.
作用机制
CPCCOEt is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The this compound receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. CPCCOEt binds to the this compound receptor and prevents its activation by glutamate, which is the natural ligand of the receptor. This blockade of the this compound receptor results in the inhibition of various downstream signaling pathways, which ultimately leads to the neuroprotective, anticonvulsant, and analgesic effects of CPCCOEt.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the activity of various enzymes such as nitric oxide synthase and cyclooxygenase-2, which are involved in the inflammatory response. In addition, CPCCOEt has been shown to increase the activity of various antioxidant enzymes such as superoxide dismutase and catalase, which can reduce oxidative stress.
实验室实验的优点和局限性
CPCCOEt has several advantages for lab experiments. It is a selective antagonist of the N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide receptor, which allows for the specific targeting of this receptor without affecting other receptors. CPCCOEt is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of CPCCOEt in lab experiments. It has low solubility in water, which can limit its use in in vitro experiments. In addition, CPCCOEt has poor blood-brain barrier penetration, which can limit its use in in vivo experiments.
未来方向
There are several future directions for the research on CPCCOEt. One direction is to investigate its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to develop more potent and selective N~1~-cyclopropyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide antagonists that can overcome the limitations of CPCCOEt. In addition, further studies are needed to elucidate the exact mechanism of action of CPCCOEt and to identify the downstream signaling pathways that are involved in its neuroprotective, anticonvulsant, and analgesic effects.
科学研究应用
CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. It has been shown to have neuroprotective effects and can prevent excitotoxicity-induced neuronal death. CPCCOEt has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, it has been shown to have analgesic effects and can reduce pain in animal models of chronic pain.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-5-6-15(12-16)20(13-18(21)19-14-10-11-14)25(22,23)17-8-3-2-4-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWAIHVPCKLAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3466179.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B3466184.png)
![3-[3-(benzyloxy)phenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3466190.png)
![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)


![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)
![4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)
